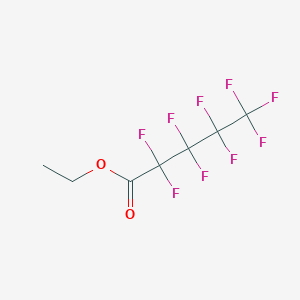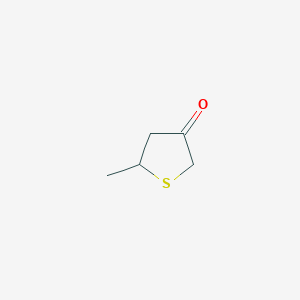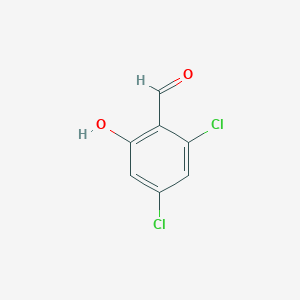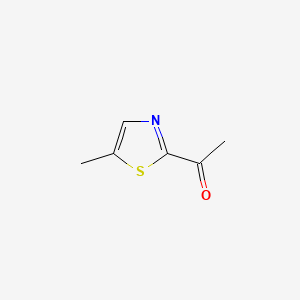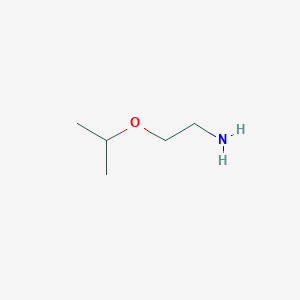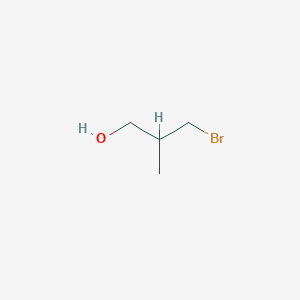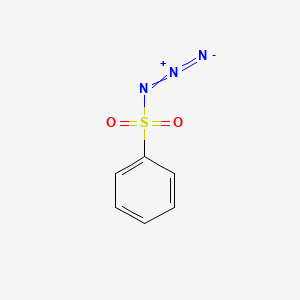
Benzenesulfonyl azide
概要
説明
Benzenesulfonyl azide is a useful research compound. Its molecular formula is C6H5N3O2S and its molecular weight is 183.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Benzenesulfonyl azide is frequently encountered in the synthesis of benzenesulfonyl hydrazones, which are of significant interest in medicinal chemistry. These compounds exhibit a range of biological activities, including antibacterial, antifungal, anticancer, and antidepressant properties. They also show potential in treating Alzheimer's disease, have insecticidal activity, and can inhibit enzyme activity (Łukasz Popiołek, 2021).
Chemical Synthesis and Applications
This compound has been used in the development of recyclable magnetic Co/C hybrid ROMP-derived reagents. These reagents demonstrate utility in methylation/alkylation of various carboxylic acids and are efficiently retrievable using a neodymium magnet (S. Faisal et al., 2017). Additionally, this compound participates in reactions with cis-endo and cis-exo norbornene-5,6-dicarboxylic acid anhydrides and methyl esters, leading to the formation of endo aziridines from exo triazolines (R. Hale & L. Zalkow, 1969).
Use in Radical Azidation
The radical azidations and carboazidations utilizing 3-pyridinesulfonyl azide as an azidating agent have been achieved, and this reagent has been found to be more efficient compared to this compound in certain contexts (P. Panchaud & P. Renaud, 2004).
Photodecomposition and Thermal Decomposition Studies
Studies on the thermal and photo-decomposition of this compound reveal interesting details about its decomposition pathways, which involve the formation of phenylnitrene and SO2 (Guohai Deng et al., 2017).
Novel Synthesis Methods
Innovative methods for the stereoselective synthesis of this compound derivatives, like (Z)-4-(2-bromovinyl)this compound, have been developed. These methods also demonstrate the transformation of these compounds into other chemically useful derivatives (Wensheng Zhang et al., 2009).
Formation of Carbon-Nitrogen Bonds
This compound plays a crucial role in the formation of carbon-nitrogen bonds, with methods described for the azidation of alkyl radicals. This includes interesting tandem radical cyclization-azidation processes (C. Ollivier & P. Renaud, 2001).
Computational Studies
Computational studies have also been conducted on the mechanism of reactions involving benzenesulfonyl azides, further elucidating the chemical behavior and potential applications of these compounds (D. Akuamoah et al., 2020).
作用機序
Target of Action
Benzenesulfonyl azide is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds, particularly those containing carbon-carbon double bonds .
Mode of Action
The compound interacts with its targets through a process known as [3+2] cycloaddition . This reaction involves the formation of triazoline intermediates, which can then lead to the formation of aziridines . Alternatively, the compound can undergo initial dinitrogen cleavage to afford a nitrene intermediate, which can then add across the olefinic C–C bond of the target .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific targets of the compound. For instance, in reactions with oxabicyclic alkenes, the compound can lead to the formation of aziridines . These aziridines are three-membered heterocycles that are widely used intermediates in organic synthesis .
Result of Action
The result of this compound’s action is the formation of new organic compounds through the processes of N-sulfonylation and esterification . These new compounds can have a wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a strong base is necessary for the reaction to proceed to completion . Additionally, the solvent used in the reaction can also play a key role.
Safety and Hazards
将来の方向性
Future research directions could involve further exploration of the synthesis and reactions of Benzenesulfonyl azide. For instance, a study on the intramolecular amination via acid-catalyzed rearrangement of azides could provide a potent alternative to the intermolecular direct electrophilic route .
生化学分析
Biochemical Properties
Benzenesulfonyl azide has been found to participate in base-mediated coupling reactions with proline, leading to the synthesis of proline-derived benzenesulfonamides . This reaction involves N-sulfonylation and esterification of carboxylic acids .
Molecular Mechanism
The molecular mechanism of this compound involves an initial dinitrogen extrusion to afford an intermediate . This reaction is driven to completion by a strong base .
特性
IUPAC Name |
N-diazobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-8-9-12(10,11)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRSVLCCIJUKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339352 | |
| Record name | Benzenesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-10-3 | |
| Record name | Benzenesulfonyl azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzenesulfonyl azide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzenesulfonyl azide react with alkenes?
A1: this compound can react with alkenes via two main pathways:
- [3+2] Cycloaddition: This pathway involves the formation of a triazoline intermediate, followed by dinitrogen cleavage to yield the aziridine product. Computational studies using DFT calculations suggest this pathway is kinetically favored over the nitrogen extrusion pathway in reactions with oxabicyclic alkenes. [, ]
- Nitrogen Extrusion: This pathway involves the initial loss of dinitrogen from this compound, forming a highly reactive nitrene intermediate. This nitrene can then insert into the olefinic bond of the alkene to form the aziridine. [, ]
Q2: Can you explain the observed stereoselectivity in reactions of this compound with norbornene derivatives?
A2: The reaction of this compound with both cis-endo and cis-exo norbornene-5,6-dicarboxylic anhydride surprisingly yields predominantly the more hindered endo-aziridine product. This observation contradicts the expected exo selectivity based on steric hindrance. A proposed mechanism suggests the involvement of a 3-diazomethylcyclopentane-2-carboxaldehydeimine intermediate, which facilitates the conversion of exo-1,2,3-Δ²-triazolines to endo aziridines. [, ]
Q3: How does the substituent on the benzene ring of this compound affect its reactivity?
A3: The substituent on the benzene ring can influence the electronic properties of the azide group, thereby impacting the reaction rate and selectivity. For example, electron-donating groups are expected to increase the rate of nitrogen extrusion and nitrene formation. [, ]
Q4: What is the role of a radical initiator in reactions involving this compound?
A4: Radical initiators, such as dilauroyl peroxide or hexabutylditin, can facilitate the generation of alkyl radicals from suitable precursors (e.g., alkyl iodides, dithiocarbonates). These alkyl radicals can then react with this compound in a radical azidation process to form the corresponding alkyl azides. [, , ]
Q5: What are some synthetic applications of this compound?
A5: this compound is a versatile reagent with numerous synthetic applications:
- Diazo Transfer: It acts as a diazo transfer reagent to activated methylene compounds like β-keto esters and oxo sulfones, leading to the formation of α-diazo carbonyl compounds. [, ]
- α-Azidation: this compound is employed in the α-azidation of amide and ester enolates, providing a route to α-amino acid derivatives. [, ]
- Hydroazidation of Alkenes: In conjunction with a hydroboration reagent, it enables the anti-Markovnikov hydroazidation of alkenes, offering a method for introducing azide groups into olefinic substrates. [, , ]
Q6: Can this compound be used in solid-phase synthesis?
A6: Yes, polystyrene-supported this compound (PS-TsA) serves as a solid-phase reagent for diazo transfer reactions. This approach simplifies purification by allowing easy removal of the reagent from the reaction mixture. [, ]
Q7: Are there any applications of this compound in materials chemistry?
A7: Yes, this compound has been explored in the synthesis of light-responsive polymers for drug delivery applications. For instance, amphiphilic block copolymers incorporating this compound groups can release encapsulated drugs upon visible light irradiation. []
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C6H5N3O2S, and its molecular weight is 183.19 g/mol. []
Q9: What are the key spectroscopic features of this compound?
A9: Important spectroscopic data include:
- Mass Spectrometry: This technique can be used to determine the molecular weight and fragmentation pattern of this compound. [, , ]
Q10: What safety precautions should be taken when handling this compound?
A10: this compound, like most azides, should be handled with caution:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


